4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE
Beschreibung
4-chloro-N’-(3-methylbutylidene)benzohydrazide is an organic compound with the molecular formula C12H15ClN2O.
Eigenschaften
Molekularformel |
C12H15ClN2O |
|---|---|
Molekulargewicht |
238.71g/mol |
IUPAC-Name |
4-chloro-N-[(E)-3-methylbutylideneamino]benzamide |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)7-8-14-15-12(16)10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b14-8+ |
InChI-Schlüssel |
WSJGWKBQDWFPMN-RIYZIHGNSA-N |
SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
Isomerische SMILES |
CC(C)C/C=N/NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-chloro-N’-(3-methylbutylidene)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
4-chloro-N’-(3-methylbutylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-chloro-N’-(3-methylbutylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmacological agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-chloro-N’-(3-methylbutylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N’-(3-methylbutylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
N’-(4-chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: This compound has additional substituents that can affect its overall structure and function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
